3-Hydroxy-4-methylquinolin-2(1H)-one
Overview
Description
3-Hydroxy-4-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 175.063328530 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity
A significant research application of 3-Hydroxy-4-methylquinolin-2(1H)-one is in the synthesis of anticancer agents. Talaat et al. (2022) discovered that the reduction of 3-nitro-4-hydroxy-1-methylquinolin-2(1H)-one leads to a novel 3-amino-4-hydroxyquinolinone derivative. This derivative showed strong antiproliferative activity against HepG-2 and MCF-7 cell lines, marking it as a potential therapeutic agent for cancer treatment (Talaat et al., 2022).
Synthesis of Biologically Important Compounds
The compound also plays a role in synthesizing biologically significant compounds. Detsi et al. (1996) outlined a new route to 3-substituted 4-hydroxyquinolin-2(1H)-ones, highlighting their biological importance. This method involved C-acylation of active methylene compounds under basic conditions, leading to new products with potential biological applications (Detsi et al., 1996).
Novel Synthesis Methods
Research also focuses on developing new synthesis methods for this compound derivatives. Yadav et al. (2020) developed an eco-friendly protocol for synthesizing novel derivatives using a one-pot C–C and C–N bond forming strategy. This method is noteworthy for its operational simplicity, efficiency, and environmental friendliness (Yadav et al., 2020).
Green and Efficient Synthesis
Bhat and Trivedi (2014) highlighted an efficient, green protocol for synthesizing MDBHQ and AOCHQ derivatives via a Knoevenagel–Michael reaction. This method produces high yields without solvents or catalysts, demonstrating an environmentally friendly approach to synthesizing these compounds (Bhat & Trivedi, 2014).
Antioxidant Properties
Hussein et al. (2016) explored the antioxidant properties of 4-Hydroxy Quinolinone Derivatives. Their research included synthesizing and characterizing compounds to investigate their efficiency as antioxidants in lubricating greases. This study highlights the diverse potential applications of these derivatives in industrial settings (Hussein et al., 2016).
Antagonist Activity
Carling et al. (1997) synthesized 4-substituted-3-phenylquinolin-2(1H)-ones and evaluated their activity as antagonists at the glycine site on the NMDA receptor. This research opens avenues for the use of these compounds in neurological studies and potential therapeutic applications (Carling et al., 1997).
Biodegradation Study
Sutton et al. (1996) conducted a study on the aerobic biodegradation of 4-methylquinoline by a soil bacterium. This research provides insights into the environmental impact and degradation processes of compounds related to this compound, which is essential for ecological assessments (Sutton et al., 1996).
Properties
IUPAC Name |
3-hydroxy-4-methyl-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)11-10(13)9(6)12/h2-5,12H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRVOYKJNNIOQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657690 | |
Record name | 3-Hydroxy-4-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24186-98-9 | |
Record name | 3-Hydroxy-4-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.